1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane
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Overview
Description
1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfonyl and piperazine groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane typically involves multiple steps, starting with the preparation of the core azepane structure. The process often includes:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Group: This step involves the reaction of the azepane intermediate with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)hexane
- 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)heptane
Uniqueness
Compared to similar compounds, 1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane stands out due to its specific ring structure and the presence of both sulfonyl and piperazine groups
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-(6-methylsulfonylpyridin-3-yl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S2/c1-19-9-11-20(12-10-19)15-5-3-4-8-21(14-15)27(24,25)16-6-7-17(18-13-16)26(2,22)23/h6-7,13,15H,3-5,8-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHYLXRRRSLNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCCN(C2)S(=O)(=O)C3=CN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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